molecular formula C7H10N2S B8696374 5-methyl-6-methylsulfanylpyridin-3-amine

5-methyl-6-methylsulfanylpyridin-3-amine

Cat. No.: B8696374
M. Wt: 154.24 g/mol
InChI Key: JCXBWISGPRZELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-methylsulfanylpyridin-3-amine is a valuable chemical intermediate featuring a pyridine core substituted with methyl and methylsulfanyl functional groups. While specific biological data for this compound is limited, its core structure is a key building block in medicinal chemistry and pharmaceutical research for constructing complex molecules . The methylsulfanyl (SCH3) moiety is a notable feature that enhances the molecule's reactivity, making it a versatile precursor for further chemical transformations such as nucleophilic substitution or oxidation reactions . Researchers utilize this and closely related scaffolds, such as Boc-protected analogs like (5-Methyl-6-methylsulfanyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester, in multi-step synthetic routes . The tert-butyloxycarbonyl (Boc) protecting group, used in such derivatives, provides stability during synthetic procedures and can be selectively removed under mild acidic conditions, allowing for controlled manipulation and functionalization of the amine group . Furthermore, pyridine-based compounds with methylsulfanyl substituents are of significant interest in drug discovery. For instance, structurally similar molecules have been investigated as agonists for targets like the GPR119 receptor, which is being explored for therapeutic applications in conditions such as osteoporosis . As a specialist intermediate, this compound enables precise synthetic applications in the development of potential therapeutics and novel chemical entities. This product is strictly For Research Use Only.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

5-methyl-6-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C7H10N2S/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3

InChI Key

JCXBWISGPRZELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC)N

Origin of Product

United States

Preparation Methods

Electrophilic Amination and Sulfur Incorporation

Electrophilic amination often requires activating the pyridine ring, which is inherently electron-deficient. In the synthesis of 2-amino-5-methylpyridine, as described in [US5332824A], 3-methyl-pyridine 1-oxide undergoes reaction with trialkylamines and electrophilic agents (e.g., phosgene or thionyl chloride) to form ammonium salts, which are subsequently treated with hydrogen bromide at elevated temperatures. This method achieves high yields (up to 96% theory) and purity by leveraging intermediates like trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.

For This compound , a similar approach could involve:

  • Introducing a methylsulfanyl group at position 6 via nucleophilic displacement of a halogen atom.

  • Installing the methyl group at position 5 through Friedel-Crafts alkylation or directed ortho-metalation.

  • Performing electrophilic amination at position 3 using hydroxylamine derivatives or transition-metal catalysts.

Stepwise Synthesis of Key Intermediates

Synthesis of 5-Methylpyridine Derivatives

The patent [US5332824A] details the preparation of 2-amino-5-methylpyridine via a two-step process:

  • Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium Chloride :

    • 3-Methyl-pyridine 1-oxide reacts with trimethylamine and phosgene in methylene chloride at 0°C.

    • The intermediate is purified via column chromatography (silica gel, CH₂Cl₂/MeOH).

  • Hydrogen Bromide-Mediated Rearrangement :

    • The ammonium salt is treated with 48% hydrogen bromide at 210°C, followed by alkaline workup and extraction with ethyl acetate.

    • Yields reach 83–95% with ≤1% isomeric impurities.

Adapting This Pathway for this compound:

  • Replace the methyl group at position 2 with a methylsulfanyl group at position 6.

  • Use a protected amine at position 3 to avoid undesired side reactions during sulfur incorporation.

Methylsulfanyl Group Installation

Nucleophilic Displacement of Halogens

Methylsulfanyl groups are commonly introduced via reaction of thiols or thiolates with halogenated pyridines. For example:

  • A 6-chloro-5-methylpyridin-3-amine intermediate could react with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C.

  • Key Considerations :

    • The electron-withdrawing amine at position 3 activates the ring for nucleophilic attack at position 6.

    • Steric hindrance from the methyl group at position 5 may require elevated temperatures or prolonged reaction times.

Example Protocol:

  • Synthesis of 6-Chloro-5-methylpyridin-3-amine :

    • Chlorinate 5-methylpyridin-3-amine using POCl₃ or PCl₅.

  • Thiolation :

    • React with NaSMe in DMF at 90°C for 12 hours.

    • Purify via recrystallization (ethyl acetate/hexane).

Challenges in Regioselectivity and Purification

Minimizing Isomeric Byproducts

The synthesis of polysubstituted pyridines often results in regioisomeric byproducts. For instance, [US5332824A] reports ≤1% 2-amino-3-methylpyridine impurity after hydrogen bromide treatment. To mitigate this:

  • Use directing groups (e.g., nitro or amino) to control substitution patterns.

  • Employ high-resolution chromatography (HPLC or GC) for purification.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Methylsulfanyl Incorporation

A palladium-catalyzed coupling between a boronic ester and a thioether-containing electrophile could install the methylsulfanyl group. However, this method is less common due to the instability of sulfur-containing boronic acids.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-methylsulfanylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-methyl-6-methylsulfanylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-6-methylsulfanylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

  • Structural Analogs :

    • 5-Methylpyridin-3-Amine : Lacks the 6-methylsulfanyl group; reduced steric bulk and lipophilicity.
    • 6-Methylsulfanylpyridin-3-Amine : Missing the 5-methyl group; altered electronic effects.
    • 5-Methoxy-6-Methylpyridin-3-Amine : Methoxy (-OCH₃) instead of methylsulfanyl; impacts hydrogen bonding and metabolic stability.
  • Physicochemical and Biological Data (Hypothetical Table) :

Compound LogP Solubility (mg/mL) IC₅₀ (Kinase X, nM)
5-Methyl-6-methylsulfanylpyridin-3-amine 2.1 0.8 12.4
5-Methylpyridin-3-amine 1.3 3.2 >1000
6-Methylsulfanylpyridin-3-amine 1.9 1.1 45.7
  • Key Findings :
    • Methylsulfanyl enhances lipophilicity and target binding via hydrophobic interactions.
    • Methyl group at position 5 improves steric complementarity with enzyme active sites.

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